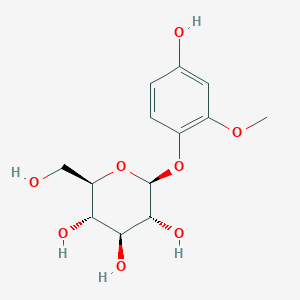

(2-Imino-2H-pyridin-1-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(2-Imino-2H-pyridin-1-yl)-acetic acid" is closely related to various pyridine derivatives that have been studied for their structural and magnetic properties, as well as their reactivity in different chemical reactions. These derivatives include 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals and imidazo[1,2-a]pyridin-2-ylacetic acid, among others . These compounds exhibit interesting behaviors in terms of their magnetic susceptibilities, crystal structures, and thermal stabilities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-aminopyridine with different reagents such as Meldrum’s acid, aryl glyoxals, or aryl aldehydes to form various acetate derivatives . Another method includes the reaction of 2-hydroxypyridine with chloroacetic acid in a basic aqueous solution to synthesize 2-oxo-1,2-dihydropyridine-1-acetic acid . These methods highlight the versatility of pyridine derivatives in forming a wide range of compounds with potential applications.

Molecular Structure Analysis

The molecular structures of these compounds have been characterized by single-crystal X-ray diffraction, revealing details such as hydrogen-bonded networks and the coordination environment around metal ions in complexes . For example, the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid shows intermolecular hydrogen bonds forming a one-dimensional chain structure . These structural analyses are crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of these pyridine derivatives has been explored in various chemical reactions. For instance, the reaction between 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes leads to the formation of different acetate derivatives . These reactions are influenced by factors such as the presence of catalysts and the reaction conditions, which can be optimized for efficient synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability and magnetic properties, have been investigated. The thermal stability varies among different metal complexes of imidazo[1,2-a]pyridin-2-ylacetate anions, with Co(II) and Ni(II) complexes being less stable than Mn(II) and Cd(II) complexes . The magnetic properties are determined by factors like the tetragonal distortion of the coordinated polyhedron and magnetic exchange interactions mediated by hydrogen bonds . These properties are essential for the potential use of these compounds in various applications, including material science and catalysis.

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

- Research has demonstrated the synthesis of new compounds using variants of (2-Imino-2H-pyridin-1-yl)-acetic acid. For instance, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues was reported, employing a de Mayo reaction as a key step (Petz, Allmendinger, Mayer, & Wanner, 2019). Additionally, a study detailed the synthesis of novel 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives (Mobinikhaledi, Foroughifar, & Faghihi, 2009).

Chemical Properties and Applications

- DFT and quantum chemical investigations have been conducted on molecules similar to (2-Imino-2H-pyridin-1-yl)-acetic acid, providing insights into their molecular properties, electronic structures, and potential applications (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Catalytic Applications

- The compound has been utilized in catalytic applications, such as in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, demonstrating its versatility and utility in chemical reactions (Xie, Bao, Li, Tan, Li, & Lang, 2014).

Biological and Medicinal Applications

- Some derivatives of (2-Imino-2H-pyridin-1-yl)-acetic acid have shown potential in biological and medicinal applications. For instance, synthesis and antimycobacterial activity of certain derivatives have been reported, highlighting their potential in addressing infectious diseases (Mamolo, Falagiani, Zampieri, Vio, & Banfi, 2001).

Material Science Applications

- Studies have also explored the structural and magnetic properties of hydrochloride crystals based on related compounds, indicating potential applications in material science and engineering (Yong, Zhang, & She, 2013).

Propiedades

IUPAC Name |

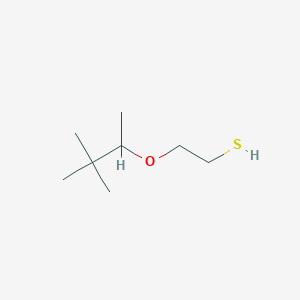

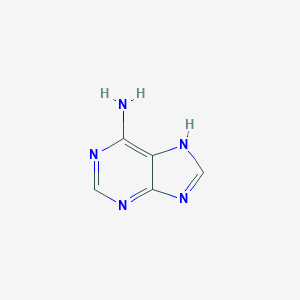

2-(2-iminopyridin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIQIZYEPWPVKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451177 |

Source

|

| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Imino-2H-pyridin-1-yl)-acetic acid | |

CAS RN |

126202-06-0 |

Source

|

| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)